molecular formula C10H16ClN3O2S B1473302 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 2098123-94-3

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride

Cat. No. B1473302
M. Wt: 277.77 g/mol
InChI Key: KUNZPAPTAIZFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O2S and its molecular weight is 277.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is involved in the synthesis and structural characterization of various polyfunctional molecules. For example, a novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines was developed, highlighting the compound's utility in creating novel chemical structures under solvent-free conditions, leading to good yields and regiospecific outcomes (Quiroga et al., 2007). Similarly, its involvement in the facile synthesis of succinyl-spaced pyrazoles demonstrates its versatility in regioselective cyclocondensation reactions (Bonacorso et al., 2011).

Chemical Transformations and Reactions

The compound plays a crucial role in chemical transformations, such as the reduction of substituted spiro[cyclopropane-3-(1-pyrazolines)] to various derivatives, showcasing its potential in creating compounds with spirocyclopropane fragments and contributing to the development of new chemical entities with potential pharmacological activities (Kostyuchenko et al., 2005). Additionally, the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy provides insight into the structural aspects of these molecules, further emphasizing the compound's importance in the exploration of novel chemical spaces (Aggarwal et al., 2009).

properties

IUPAC Name

5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c11-10-5-9(7-1-2-7)12-13(10)8-3-4-16(14,15)6-8;/h5,7-8H,1-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNZPAPTAIZFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3CCS(=O)(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Reactant of Route 2
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Reactant of Route 3
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Reactant of Route 4
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Reactant of Route 5
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Reactant of Route 6
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride

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